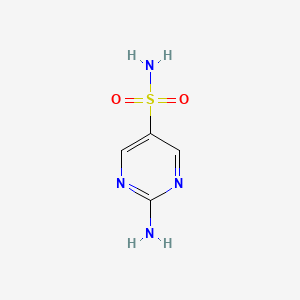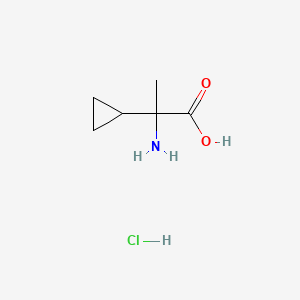
2-Aminopyrimidin-5-sulfonamid
Übersicht
Beschreibung
2-Aminopyrimidine-5-sulfonamide is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position and a sulfonamide group at the 5-position.
Wissenschaftliche Forschungsanwendungen
2-Aminopyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
Target of Action
2-Aminopyrimidine-5-sulfonamide is a derivative of 2-aminopyrimidine, which has been reported to exhibit significant antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .
Mode of Action
The major mechanism of action involves the upregulation of p-53 expression and downregulation of caspase-3, leading to cell cycle arrest and further apoptosis, resulting in the destruction of cancer cells .
Biochemical Pathways
It is known that the degradation of sulfonamides, including 2-aminopyrimidine-5-sulfonamide, involves enzymatic reactions encoded bysad genes . The accumulation of 2-aminopyrimidine is observed during this degradation process .
Result of Action
The molecular and cellular effects of 2-Aminopyrimidine-5-sulfonamide’s action are primarily its antitrypanosomal and antiplasmodial activities . Some of the compounds exhibit quite good antitrypanosomal activity, while others show excellent antiplasmodial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Aminopyrimidine-5-sulfonamide. For instance, the degradation performance of sulfonamides is largely associated with the number of sadA gene copies and also relies on its genotype . Moreover, the background nutrient conditions can influence the biotransformation rates of sulfonamides .
Biochemische Analyse
Biochemical Properties
2-Aminopyrimidine-5-sulfonamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various chemical transformations, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines .
Cellular Effects
The effects of 2-Aminopyrimidine-5-sulfonamide on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some derivatives of 2-aminopyrimidine have exhibited antitrypanosomal and antiplasmodial activities, indicating their potential effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-Aminopyrimidine-5-sulfonamide involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism can vary depending on the specific derivative of 2-aminopyrimidine and the biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminopyrimidine-5-sulfonamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Aminopyrimidine-5-sulfonamide can vary with different dosages in animal models . While specific data on 2-Aminopyrimidine-5-sulfonamide is limited, studies on related 2-aminopyrimidine derivatives have shown that they can exhibit different effects at different doses .
Metabolic Pathways
2-Aminopyrimidine-5-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways involved can depend on the biological context and the specific derivative of 2-aminopyrimidine.
Transport and Distribution
The transport and distribution of 2-Aminopyrimidine-5-sulfonamide within cells and tissues can involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions.
Subcellular Localization
The subcellular localization of 2-Aminopyrimidine-5-sulfonamide can affect its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific details on the subcellular localization of 2-Aminopyrimidine-5-sulfonamide are currently limited.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopyrimidine-5-sulfonamide typically involves multi-step reactions starting from acyclic precursors. One common method includes the following steps:
Ring Closure: Starting materials such as benzylidene acetones and ammonium thiocyanates undergo cyclization to form the pyrimidine ring.
Aromatization: The intermediate is then aromatized to stabilize the ring structure.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: The methylsulfonyl compound is oxidized to form the sulfonamide group.
Formation of Guanidines: The final step involves the reaction with suitable amines to introduce the amino group.
Industrial Production Methods: Industrial production methods for 2-aminopyrimidine-5-sulfonamide often utilize cost-effective and scalable processes. For instance, the use of N,N-dimethylformamide, phosphorus trichloride, and acetal as starting materials, followed by a pressurized reaction with guanidine nitrate under catalytic conditions, is a common approach. This method is advantageous due to its mild reaction conditions, high yield, and suitability for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminopyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfonamide group to sulfonic acid derivatives.
Reduction: Reduction of the sulfonamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions at the amino or sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted pyrimidine derivatives, which can be further utilized in various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
2-Aminopyrimidine: Lacks the sulfonamide group but shares the pyrimidine core structure.
2-Chloro-4-aminopyrimidine: Contains a chlorine atom at the 4-position instead of a sulfonamide group.
2-Amino-4,6-dichloropyrimidine: Features chlorine atoms at both the 4 and 6 positions.
Uniqueness: 2-Aminopyrimidine-5-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the pyrimidine ring. This dual functionality enhances its reactivity and potential for forming diverse derivatives with significant biological activities .
Eigenschaften
IUPAC Name |
2-aminopyrimidine-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,5,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRARHQVEYBKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697706 | |
| Record name | 2-Aminopyrimidine-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99171-23-0 | |
| Record name | 2-Aminopyrimidine-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-5-PYRIMIDINESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)







